- Multistructure 3D-QSAR Studies on a Series of Conformationally Constrained Butyrophenones Docked into a New Homology Model of the 5-HT2A Receptor, Journal of Medicinal Chemistry, 2007, 50(14), 3242-3255
Cas no 945953-48-0 (2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one)
945953-48-0 structure
Product Name:2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one
Número CAS:945953-48-0
MF:C13H18OS
Megavatios:222.346422672272
MDL:MFCD09832172
CID:1036102
PubChem ID:16737785
Update Time:2024-10-25
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one
- 6,7-dihydro-2-pentyl-Benzo[b]thiophen-4(5H)-one
- 2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one
- 6,7-Dihydro-2-pentylbenzo[b]thiophen-4(5H)-one (ACI)
- 2-Pentyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- MFCD09832172
- DB-079966
- 945953-48-0
- VMB95348
- 2-PENTYL-6,7-DIHYDRO-5H-BENZO[B]THIOPHEN-4-ONE
- AKOS016009703
- CS-0341208
- SB40154
- 6,7-Dihydro-2-pentylbenzo[b]thiophen-4(5H)-one
- AS-39927
- C13H18OS
- DTXSID40587481
- 2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one
- 2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one
-
- MDL: MFCD09832172
- Renchi: 1S/C13H18OS/c1-2-3-4-6-10-9-11-12(14)7-5-8-13(11)15-10/h9H,2-8H2,1H3
- Clave inchi: CXJRZQPQBNHPPA-UHFFFAOYSA-N
- Sonrisas: O=C1CCCC2=C1C=C(CCCCC)S2
Atributos calculados
- Calidad precisa: 222.10800
- Masa isotópica única: 222.10783637g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 4
- Complejidad: 227
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4
- Superficie del Polo topológico: 45.3Ų
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 345.5±21.0 °C at 760 mmHg
- Punto de inflamación: 162.8±22.1 °C
- PSA: 45.31000
- Logp: 3.99980
- Presión de vapor: 0.0±0.8 mmHg at 25°C
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0194-1g |
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one |
945953-48-0 | 95% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0194-5g |
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one |
945953-48-0 | 95% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0194-500mg |
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one |
945953-48-0 | 95% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0194-250mg |
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one |
945953-48-0 | 95% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0194-100mg |
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one |
945953-48-0 | 95% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0194-50mg |
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one |
945953-48-0 | 95% | 50mg |
1322.95CNY | 2021-05-07 | |
| Chemenu | CM155507-1g |
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
945953-48-0 | 95% | 1g |
$619 | 2021-08-05 | |
| Chemenu | CM155507-5g |
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
945953-48-0 | 95% | 5g |
$1858 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1788-5g |
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one |
945953-48-0 | 95% | 5g |
$1300 | 2023-09-07 | |
| Chemenu | CM155507-1g |
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
945953-48-0 | 95% | 1g |
$619 | 2024-07-19 |
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Trifluoroacetic anhydride ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
Referencia
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one Raw materials
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one Preparation Products
2-Pentyl-6,7-dihydro-5H-benzobthiophen-4-one Literatura relevante
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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